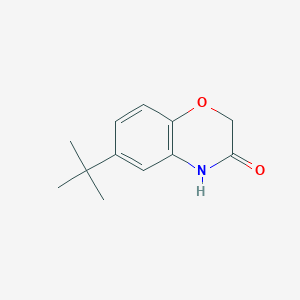

6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2,3)8-4-5-10-9(6-8)13-11(14)7-15-10/h4-6H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEMVEIJGYOVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408607 | |

| Record name | 6-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6238-96-6 | |

| Record name | 6-tert-Butyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Structure and Identification

This compound is a heterocyclic organic compound belonging to the benzoxazinone class. Its structure consists of a benzene ring fused to a 1,4-oxazine-3-one ring, with a tert-butyl substituent at the 6-position of the bicyclic system.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6238-96-6 |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| InChI | InChI=1S/C12H15NO2/c1-12(2,3)8-4-5-10-9(6-8)13-11(14)7-15-10/h4-6H,7H2,1-3H3,(H,13,14) |

| SMILES | CC(C)(C)c1ccc2c(c1)NC(=O)CO2 |

Physicochemical Properties

The presence of the bulky and hydrophobic tert-butyl group significantly influences the physicochemical properties of the molecule, rendering it more soluble in organic solvents. The compound is a solid at room temperature.

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Solid at room temperature |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Expected to be soluble in organic solvents |

Synthesis

A general synthetic approach for 2H-1,4-benzoxazin-3(4H)-one derivatives involves a two-step process:

-

O-alkylation: Reaction of a substituted 2-nitrophenol with a methyl 2-bromoalkanoate.

-

Reductive Cyclization: Catalytic reduction of the nitro group of the resulting 2-nitro ester intermediate, which then undergoes intramolecular cyclization.

Caption: General synthesis workflow for 2H-1,4-benzoxazin-3(4H)-one derivatives.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons on the benzene ring, a singlet for the methylene protons of the oxazine ring, a broad singlet for the NH proton, and a characteristic singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, methylene carbon, the quaternary carbon, and the methyl carbons of the tert-butyl group.

-

FT-IR: Characteristic absorption bands for the N-H stretching, C=O (amide) stretching, C-O-C stretching, and aromatic C-H stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (205.25 g/mol ).

Biological and Pharmacological Properties

Benzoxazinone derivatives have garnered significant interest due to their diverse range of biological activities.

Potential Biological Activities:

-

Antioxidant Properties: The benzoxazinone scaffold is associated with antioxidant activity. The electron-donating nature of the tert-butyl group may further enhance this property.

-

Antifungal Activity: Various derivatives of 1,4-benzoxazin-3-one have demonstrated potent antifungal activity against a range of phytopathogenic fungi.

-

Herbicidal Activity: Certain benzoxazinone derivatives have been investigated for their herbicidal properties.

-

Platelet Aggregation Inhibition: Some 2H-benzo[b]oxazin-3(4H)-one derivatives have been shown to inhibit ADP-induced platelet aggregation.

Mechanism of Action:

The precise mechanism of action for this compound has not been elucidated. However, for the broader class of benzoxazinones, proposed mechanisms include the induction of DNA damage in tumor cells and the modulation of signaling pathways related to cell growth and death.

Applications in Drug Development and Materials Science

The versatile structure of this compound makes it an attractive scaffold for the development of new therapeutic agents and advanced materials.

-

Drug Discovery: Its potential antioxidant, antifungal, and other biological activities make it a valuable starting point for the design and synthesis of novel drug candidates.

-

Materials Science: The presence of the oxazine moiety suggests potential for use in polymerization processes, leading to the development of new materials with unique properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of benzoxazinone derivatives can be found in the scientific literature. A general procedure for assessing antifungal activity is provided below.

General Protocol for In Vitro Antifungal Activity Screening (Mycelium Growth Rate Method):

-

Preparation of Media: Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.

-

Incorporation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) and add it to the molten PDA medium to achieve the desired final concentration.

-

Inoculation: Place a mycelial disc of the test fungus at the center of the solidified PDA plate containing the test compound.

-

Incubation: Incubate the plates at an appropriate temperature for a specified period.

-

Data Collection: Measure the radial growth of the fungal colony and compare it to a control plate (containing only the solvent) to determine the percentage of inhibition.

Caption: Workflow for in vitro antifungal activity screening.

Conclusion

This compound is a promising heterocyclic compound with a range of potential applications in drug discovery and materials science. While further research is needed to fully elucidate its physicochemical properties, spectroscopic characteristics, and biological mechanisms of action, the existing data on related benzoxazinone derivatives suggest that it is a valuable scaffold for further investigation. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound.

An In-depth Technical Guide to the Physicochemical and Biological Properties of 2,4-Dimethyl-6-tert-butylphenol (CAS 6238-96-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,4-Dimethyl-6-tert-butylphenol (CAS 6238-96-6). The information is presented in a structured format to facilitate easy access and comparison, with a focus on experimental methodologies and the visualization of key processes.

Chemical Identity and Physical Properties

2,4-Dimethyl-6-tert-butylphenol is an alkylated phenol primarily utilized as an antioxidant and stabilizer in various industrial applications, including fuels and polymers.[1] Its chemical structure features a sterically hindered hydroxyl group, which is key to its antioxidant activity.

Table 1: Physical and Chemical Properties of 2,4-Dimethyl-6-tert-butylphenol

| Property | Value | Reference |

| CAS Number | 6238-96-6 | |

| IUPAC Name | 2,4-Dimethyl-6-tert-butylphenol | [2] |

| Synonyms | 6-tert-Butyl-2,4-xylenol, Antioxidant TBX | [3] |

| Molecular Formula | C₁₂H₁₈O | [4] |

| Molecular Weight | 178.27 g/mol | [4] |

| Appearance | White to colorless or light yellow powder/lump/clear liquid | [3] |

| Melting Point | 21-23 °C | [5] |

| Boiling Point | 248-249 °C | [5] |

| Solubility | Insoluble in water | [2] |

| Vapor Pressure | 0.01 mmHg | [2] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of 2,4-Dimethyl-6-tert-butylphenol.

Melting Point Determination (Capillary Method)

The melting point of 2,4-Dimethyl-6-tert-butylphenol can be determined using the capillary tube method.

Procedure:

-

A small, finely powdered sample of 2,4-Dimethyl-6-tert-butylphenol is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination (Thiele Tube Method)

The boiling point can be determined using a Thiele tube apparatus, a method suitable for small quantities of liquid.

Procedure:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

The solubility of 2,4-Dimethyl-6-tert-butylphenol in various solvents can be determined using the shake-flask method.

Procedure:

-

An excess amount of the compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of 2,4-Dimethyl-6-tert-butylphenol in the filtrate is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of 2,4-Dimethyl-6-tert-butylphenol (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The solution should be filtered to remove any particulate matter.

-

Analysis: The prepared sample is placed in the NMR spectrometer to obtain ¹H and ¹³C NMR spectra, which provide detailed information about the molecular structure.

Infrared (IR) Spectroscopy:

-

Sample Preparation: As 2,4-Dimethyl-6-tert-butylphenol can be a liquid or a low-melting solid, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with KBr powder and pressing it into a disk.

-

Analysis: The prepared sample is placed in the IR spectrometer to obtain the infrared spectrum, which reveals the presence of functional groups.

Mass Spectrometry (MS):

-

Sample Preparation and Analysis: Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of 2,4-Dimethyl-6-tert-butylphenol. A diluted solution of the compound is injected into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can be used for identification and quantification.

Biological Activity and Signaling Pathways

While specific signaling pathway data for 2,4-Dimethyl-6-tert-butylphenol is limited, the closely related compound 2,4-di-tert-butylphenol (2,4-DTBP) has been shown to exhibit significant biological activities, including anti-inflammatory and anticancer effects. These activities are mediated through the modulation of key signaling pathways.

Anti-Inflammatory Activity via NF-κB Pathway Inhibition

2,4-DTBP has been reported to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by 2,4-di-tert-butylphenol.

Anticancer Activity via p53 Pathway Activation

2,4-DTBP has been shown to induce apoptosis in cancer cells through the activation of the p53 tumor suppressor protein and downregulation of anti-apoptotic proteins like Bcl-2 and Survivin.

Caption: Induction of apoptosis by 2,4-di-tert-butylphenol via the p53 pathway.

Synthesis Workflow

The primary method for synthesizing 2,4-Dimethyl-6-tert-butylphenol is through the Friedel-Crafts alkylation of 2,4-dimethylphenol with isobutylene, typically using an acid catalyst.[4][6]

Caption: General workflow for the synthesis of 2,4-Dimethyl-6-tert-butylphenol.

References

- 1. 2,4-Dimethyl-6-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 2. 2,4-Dimethyl-6-tert-butylphenol | C12H18O | CID 15884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethyl-6-tert-butylphenol | CAS 1879-09-0 | China Manufacturer [gmchemix.com]

- 4. 2-tert-Butyl-4,6-dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 5. 2,4-Dimethyl-6-tert-butylphenol [bionity.com]

- 6. researchgate.net [researchgate.net]

Biological Activity of the 2H-1,4-Benzoxazin-3(4H)-one Scaffold: A Technical Overview

Introduction

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and agrochemistry due to its diverse range of biological activities. While specific data on the biological activity of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one is not extensively available in publicly accessible literature, numerous derivatives of the parent molecule have been synthesized and evaluated for a variety of applications. This technical guide provides a comprehensive overview of the reported biological activities of the 2H-1,4-benzoxazin-3(4H)-one scaffold, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways. This information serves as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic and agrochemical potential of this versatile chemical class.

Anticancer Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated notable potential as anticancer agents. The primary mechanism of action for some of these compounds involves the induction of DNA damage in tumor cells, ultimately leading to cell death.

Quantitative Anticancer Activity Data

A series of novel compounds incorporating the 2H-1,4-benzoxazin-3(4H)-one core linked to a 1,2,3-triazole moiety at the 7-position were synthesized and evaluated for their inhibitory activity against various human tumor cell lines. Several of these compounds exhibited significant activity against Huh-7 liver cancer cells.

| Compound ID | Target Cell Line | IC50 (μM) | Citation |

| c5 | Huh-7 | 28.48 | |

| c14 | Huh-7 | 32.60 | |

| c16 | Huh-7 | 31.87 | |

| c18 | Huh-7 | 19.05 |

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the synthesized 2H-1,4-benzoxazin-3(4H)-one derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human tumor cell lines (e.g., Huh-7)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds dissolved in DMSO

Procedure:

-

Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

-

The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

Following the incubation period, 20 μL of MTT solution was added to each well, and the plates were incubated for another 4 hours.

-

The medium was then removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 490 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Proposed Mechanism of Action: DNA Intercalation and Damage

The anticancer activity of these benzoxazinone derivatives is attributed to their rigid, planar molecular structure, which facilitates intercalation into the DNA of tumor cells. This interaction is believed to induce DNA damage, consequently triggering cellular pathways that lead to apoptosis or cell cycle arrest.

Antifungal Activity

Certain derivatives of 2H-1,4-benzoxazin-3(4H)-one have also been investigated for their antifungal properties against various phytopathogenic fungi.

Quantitative Antifungal Activity Data

The antifungal activity of several 2-alkyl-2H-1,4-benzoxazin-3(4H)-one derivatives was evaluated in vitro. The data is presented as the percentage of mycelial growth inhibition at a given concentration.

| Compound ID | Fungal Strain | Concentration (mg/L) | Mycelial Growth Inhibition (%) | Citation |

| 6 (N-acetyl derivative) | F. culmorum | 100 | 100 | |

| 6 (N-acetyl derivative) | P. cactorum | 100 | 100 | |

| 6 (N-acetyl derivative) | R. solani | 100 | 100 | |

| 4a (2-ethyl derivative) | R. solani | 100 | 100 | |

| 6 (N-acetyl derivative) | P. cactorum | 20 | 72 |

Experimental Protocol: In Vitro Antifungal Assay

The in vitro antifungal activity was assessed by measuring the inhibition of mycelial growth of various phytopathogenic fungi.

Materials:

-

Phytopathogenic fungal strains (e.g., Fusarium culmorum, Phytophthora cactorum, Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) medium

-

Test compounds dissolved in an appropriate solvent (e.g., acetone)

-

Petri dishes

Procedure:

-

The test compounds were added to the molten PDA medium to achieve the desired final concentrations.

-

The medium containing the test compound was poured into Petri dishes and allowed to solidify.

-

A small disc of the fungal mycelium was placed in the center of each Petri dish.

-

The plates were incubated at a suitable temperature for several days, until the mycelial growth in the control plates (without the test compound) had reached the edges of the dish.

-

The diameter of the fungal colony in each plate was measured.

-

The percentage of mycelial growth inhibition was calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

Other Reported Biological Activities

In addition to anticancer and antifungal activities, the 2H-1,4-benzoxazin-3(4H)-one scaffold has been associated with a range of other biological effects, including:

-

Antimicrobial Activity: Some triazole-functionalized derivatives have shown promise as antimicrobial agents.

-

Platelet Aggregation Inhibition: Certain novel 2H-benzo[b]oxazin-3(4H)-ones have been identified as inhibitors of ADP-induced platelet aggregation.

-

Herbicidal and Defoliating Activity: Derivatives such as 3-alkylbenzoxazolinones have exhibited herbicidal action and the ability to cause defoliation in cotton plants.

The 2H-1,4-benzoxazin-3(4H)-one scaffold represents a versatile and promising platform for the development of new therapeutic agents and agrochemicals. The diverse biological activities exhibited by its derivatives, including anticancer, antifungal, antimicrobial, and herbicidal effects, underscore the importance of continued research into this class of compounds. While specific data for this compound remains limited, the extensive body of work on related analogues provides a strong foundation and rationale for its further investigation. Future studies focusing on the synthesis and biological evaluation of this specific derivative are warranted to fully elucidate its potential. This technical guide serves as a foundational resource to inform and guide such future research endeavors.

Literature review on the synthesis of benzoxazinones

An In-depth Technical Guide to the Synthesis of Benzoxazinones

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the core synthetic methodologies for producing benzoxazinones, a critical heterocyclic scaffold in medicinal chemistry and drug development. The document details several key synthetic pathways, offering step-by-step experimental protocols, comparative quantitative data, and logical workflow diagrams to aid in practical application and methodological comparison.

Introduction

Benzoxazinones are a class of bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring. Depending on the arrangement of the heteroatoms and the carbonyl group, various isomers exist, with 4H-3,1-benzoxazin-4-ones and 2H-1,4-benzoxazin-3(4H)-ones being of significant interest. These structures are prevalent in a wide array of biologically active molecules and serve as versatile intermediates for the synthesis of other important compounds, such as quinazolinones. This guide focuses on the most prevalent and effective synthetic routes to these scaffolds.

Part 1: Synthesis of 4H-3,1-Benzoxazin-4-ones

The most common precursors for the synthesis of the 4H-3,1-benzoxazin-4-one core are anthranilic acid and its derivatives, owing to their commercial availability and inherent reactivity.

From Anthranilic Acids and Acid Chlorides

A foundational method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves the acylation of anthranilic acid with an acid chloride, followed by cyclodehydration. The reaction typically proceeds by first forming the N-acylanthranilic acid intermediate, which then cyclizes to the final product.

Caption: General pathway from Anthranilic Acid via acylation.

-

Reaction Setup: Dissolve anthranilic acid (0.05 mol) in 10 mL of anhydrous pyridine in a suitable flask. Cool the mixture to 0°C using an ice bath.

-

Addition of Reagent: Add benzoyl chloride (0.05 mol) dropwise to the cooled solution with constant stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1 hour.

-

Work-up: Add saturated sodium bicarbonate (NaHCO₃) solution (10%) to the reaction mixture portion-wise until the effervescence of carbon dioxide ceases. This step neutralizes excess acid and pyridine hydrochloride.

-

Isolation: Add purified water to precipitate the solid product. Isolate the solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water to remove any remaining impurities. The product can be further purified by recrystallization if necessary. An expected yield of approximately 90% can be achieved.[1]

| N-Acylanthranilic Acid (Substituent R) | Dehydrating Agent | Solvent | Conditions | Yield (%) | Reference |

| N-Benzoyl (R=Ph) | Cyanuric Chloride | Toluene | Reflux, 3h | 83 | --INVALID-LINK--[2] |

| N-Acetyl (R=Me) | Acetic Anhydride | Neat | Reflux, 15 min | High | --INVALID-LINK--[3] |

| N-(4-Nitrobenzoyl) | Cyanuric Chloride | Toluene | Reflux, 3h | 91 | --INVALID-LINK--[2] |

| N-Phenylacetyl (R=CH₂Ph) | Cyanuric Chloride | Toluene | Reflux, 3h | 85 | --INVALID-LINK--[2] |

From Anthranilic Acids and Orthoesters

A one-pot method involves the reaction of anthranilic acids with orthoesters, catalyzed by an acid like acetic acid. This approach allows for the formation of both 2-alkyl and 2-aryl substituted benzoxazinones.[4][5]

Caption: One-pot synthesis from Anthranilic Acid and Orthoesters.

-

Reaction Setup: In a reaction vial, combine anthranilic acid (1.0 equiv), triethyl orthoacetate (4.5 equiv), and glacial acetic acid (2.6 equiv).

-

Thermal Conditions: Heat the neat mixture at 100°C for 4-48 hours, monitoring the reaction by TLC.

-

Microwave Conditions (Alternative): Heat the mixture in a sealed microwave reactor at 130°C for 30 minutes.

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Isolation: Purify the residue directly by column chromatography on silica gel to yield the desired product.

| Anthranilic Acid | Orthoester | Conditions | Time | Yield (%) |

| Unsubstituted | Triethyl orthoacetate | 100°C, Thermal | 24h | 60 |

| Unsubstituted | Triethyl orthobenzoate | 130°C, Microwave | 30m | 80 |

| 5-Methyl | Triethyl orthoacetate | 100°C, Thermal | 24h | 61 |

| 5-Nitro | Triethyl orthobenzoate | 130°C, Microwave | 30m | 47 |

| 5-Chloro | Triethyl orthopropionate | 100°C, Thermal | 48h | 50 |

Part 2: Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones

The synthesis of the 2H-1,4-benzoxazin-3(4H)-one isomer typically starts from 2-aminophenols or their nitro precursors, which are readily available.

From 2-Nitrophenols via Reductive Cyclization

This two-step process is a robust method for preparing 2-alkyl substituted 1,4-benzoxazinones.[6] It begins with the O-alkylation of a 2-nitrophenol with a 2-bromoalkanoate ester, followed by a reductive cyclization of the nitro group, which leads to amide bond formation and ring closure.

Caption: Reductive cyclization pathway from 2-Nitrophenol.

Step 1: O-Alkylation

-

Reaction Setup: To a solution of 2-nitrophenol (10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (15 mmol) and methyl 2-bromobutanoate (11 mmol).

-

Reaction: Reflux the mixture with stirring for 8-12 hours, monitoring completion by TLC.

-

Isolation: After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (50 mL), wash with water (2 x 20 mL), and dry over anhydrous MgSO₄. Evaporate the solvent to yield the crude 2-nitro ester intermediate, which can be used directly in the next step.

Step 2: Reductive Cyclization

-

Reaction Setup: Dissolve the crude nitro ester intermediate (5 mmol) in ethanol (30 mL). Add 10% Palladium on carbon (Pd/C) catalyst (0.1 g).

-

Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting residue by column chromatography (e.g., using a hexane-ethyl acetate gradient) to obtain the final product.

From 2-Halophenols via Copper-Catalyzed Cascade Reaction

An efficient one-pot synthesis of N-substituted 2H-1,4-benzoxazin-3-(4H)-ones can be achieved from 2-halophenols and 2-chloroacetamides.[7] The reaction proceeds via an initial nucleophilic substitution followed by a copper-catalyzed intramolecular C-N bond formation (Ullmann coupling).

-

Reaction Setup: To an oven-dried Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.2 equiv).

-

Addition of Reagents: Add 2-iodophenol (1.0 equiv) and the corresponding 2-chloroacetamide (1.2 equiv) to the tube.

-

Solvent and Atmosphere: Evacuate and backfill the tube with argon. Add anhydrous dioxane as the solvent.

-

Reaction: Heat the mixture at 90°C for 24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

-

Isolation: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the desired benzoxazinone.

| 2-Halophenol | 2-Chloroacetamide (N-substituent) | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 2-Iodophenol | N-Benzyl | CuI / 1,10-Phen | Dioxane | 90 | 85 |

| 2-Bromophenol | N-Butyl | CuI / 1,10-Phen | Dioxane | 90 | 78 |

| 4-Chloro-2-iodophenol | N-Phenyl | CuI / 1,10-Phen | Dioxane | 90 | 72 |

| 2-Iodophenol | N-(4-Methoxyphenyl) | CuI / 1,10-Phen | Dioxane | 90 | 81 |

Conclusion

The synthesis of benzoxazinones can be accomplished through several reliable and versatile routes. The choice of method largely depends on the desired substitution pattern and the availability of starting materials. Syntheses starting from anthranilic acids are highly effective for producing a wide range of 2-substituted 4H-3,1-benzoxazin-4-ones, with methods involving orthoesters or acid chlorides offering high yields and operational simplicity. For the 2H-1,4-benzoxazin-3(4H)-one isomer, pathways beginning with 2-nitrophenols or 2-halophenols provide excellent access, particularly through modern copper-catalyzed cross-coupling reactions that allow for significant molecular diversity. The protocols and data presented herein serve as a practical guide for chemists in the synthesis and development of this important heterocyclic core.

References

- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. N-Acetylanthranilic Acid: A Highly Triboluminescent Material - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4 H-Benzo[ d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Copper(I)-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Benzoxazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazine derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current research on the therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. Detailed summaries of quantitative biological data, experimental methodologies, and relevant signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Benzoxazines are bicyclic heterocyclic compounds containing an oxazine ring fused to a benzene ring. The inherent structural features and the amenability of the benzoxazine core to chemical modification have led to the synthesis of a vast library of derivatives with diverse and potent biological activities. This guide explores the significant therapeutic potential of these derivatives, supported by preclinical data.

Anticancer Applications

Benzoxazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Mechanism of Action

Several key mechanisms of anticancer activity have been elucidated for benzoxazine derivatives:

-

Targeting c-Myc G-Quadruplex: Certain benzoxazinone derivatives have been shown to inhibit the proliferation of cancer cells by targeting and stabilizing the G-quadruplex structure in the promoter region of the c-Myc oncogene. This stabilization downregulates the expression of c-Myc mRNA, a crucial factor in cell proliferation and tumorigenesis.[1] This interaction ultimately leads to the inhibition of cancer cell growth and migration.[1]

-

Induction of Apoptosis: Some benzoxazinone derivatives exert their antiproliferative effects by inducing apoptosis (programmed cell death) in cancer cells. This is achieved through the upregulation of the tumor suppressor protein p53 and the activation of caspases, which are key executioners of the apoptotic pathway.

-

Inhibition of DNA Topoisomerases: Benzoxazine derivatives have been identified as inhibitors of human DNA topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[2][3] Some derivatives act as catalytic inhibitors, while others function as poisons, trapping the enzyme-DNA complex and leading to DNA strand breaks and cell death.[2][3]

Signaling Pathways

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of various benzoxazine derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7d | MCF-7 (Breast) | 22.6 | [4] |

| HT-29 (Colon) | 13.4 | [4] | |

| Methyl derivative 3f | MCF-7 (Breast) | 14.3 | [5] |

| Methyl derivative 6f | MCF-7 (Breast) | 14.9 | [5] |

| Methoxy derivative 3h | MCF-7 (Breast) | 17.1 | [5] |

| Methoxy derivative 3i | MCF-7 (Breast) | 8.03 | [5] |

| Methoxy derivative 6h | MCF-7 (Breast) | 12.1 | [5] |

| Chloro derivative 3d | MCF-7 (Breast) | 12.03 | [5] |

| BONC-001 | (Topoisomerase I catalytic inhibitor) | 8340 | [3] |

| BONC-013 | (Topoisomerase I poison) | 0.0006 | [3] |

Antimicrobial Applications

Benzoxazine derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.

Mechanism of Action

The primary antimicrobial mechanism of action for certain benzoxazine derivatives is the inhibition of bacterial DNA topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and transcription. By inhibiting these enzymes, benzoxazine derivatives disrupt critical cellular processes, leading to bacterial cell death.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzoxazine derivatives against various bacterial and fungal strains.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzoxazine-6-sulfonamide derivatives | Gram-positive bacteria | 31.25 - 62.5 | [6] |

| Gram-negative bacteria | 31.25 - 62.5 | [6] | |

| Fungi | 31.25 - 62.5 | [6] | |

| BOZ-Ola | Staphylococcus aureus | 5 | [7] |

Antiviral Applications

Recent studies have highlighted the potential of benzoxazine derivatives as broad-spectrum antiviral agents.

Mechanism of Action

Benzoxazine monomer-derived carbon dots (BZM-CDs) have been shown to exhibit antiviral activity by directly binding to the surface of viral particles. This interaction impedes the initial step of virus-cell interaction, thereby blocking viral entry into host cells and preventing infection. This mechanism has been observed against both enveloped and non-enveloped viruses.[8]

Quantitative Data: In Vitro Antiviral Activity

The following table summarizes the antiviral efficacy of benzoxazine-related derivatives against various viruses, presented as EC50 values (the concentration required to achieve 50% of the maximum effect).

| Derivative | Virus | EC50 (µM) | Reference |

| Benzotriazole derivative 18e | Coxsackievirus B5 | 12.4 | [3] |

| Benzotriazole derivative 43a | Coxsackievirus B5 | 9.0 | [3] |

| Flavonol derivative X17 | Tobacco Mosaic Virus (curative) | 127.6 µg/mL | [9] |

| Flavonol derivative X17 | Tobacco Mosaic Virus (protective) | 101.2 µg/mL | [9] |

Anti-inflammatory Applications

Benzoxazine derivatives have shown promise as anti-inflammatory agents, with activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The anti-inflammatory effects of some benzoxazine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table presents the percentage inhibition of rat paw edema by a benzoxazinone derivative in an in vivo anti-inflammatory assay.

| Derivative | Assay | % Inhibition | Reference |

| Diclofenac-benzoxazinone-conjugate (3d) | Rat Paw Edema (4 hours) | 62.61% |

Neuroprotective Applications

Certain benzoxazine derivatives have been identified as potent neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases.

Mechanism of Action

The neuroprotective effects of these compounds are often linked to their antioxidant properties and their ability to inhibit oxidative stress-mediated neuronal degeneration.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzoxazine derivatives.

Synthesis of 2H-benzo[b][4][11]oxazin-3(4H)-one Derivatives

This protocol describes a general procedure for the synthesis of 2H-benzo[b][4][10]oxazin-3(4H)-one derivatives, which are common precursors for various biologically active compounds.

-

Step 1: Condensation: React 2-aminophenol with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) and a phase transfer catalyst (e.g., TEBA) in a suitable solvent like chloroform at 0°C.

-

Step 2: Sulfonation: The product from Step 1 is then reacted with chlorosulfonic acid at 0°C.

-

Step 3: Nucleophilic Substitution: The resulting sulfonyl chloride is reacted with various aryl amines to yield the final 2H-benzo[b][4][10]oxazin-3(4H)-one derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-100,000 cells per well and incubate with the benzoxazine derivatives for the desired time (typically 24-48 hours).

-

MTT Addition: Remove the culture medium and add a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to study collective cell migration in vitro.

-

Cell Culture: Grow a confluent monolayer of cells in a culture plate.

-

Creating the "Wound": Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add a fresh medium containing the benzoxazine derivative or a vehicle control.

-

Imaging: Capture images of the scratch at the beginning of the experiment (time 0) and at regular intervals thereafter (e.g., every 4-8 hours).

-

Analysis: Measure the area of the gap at each time point to quantify the rate of cell migration and wound closure.

Reverse Transcription PCR (RT-PCR) for Gene Expression Analysis

RT-PCR is used to measure the expression levels of specific genes.

-

RNA Extraction: Isolate total RNA from cells treated with benzoxazine derivatives and from control cells.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Amplify the cDNA using gene-specific primers for the target gene (e.g., c-Myc) and a reference gene (e.g., GAPDH) in a real-time PCR machine.

-

Quantification: Analyze the amplification plots to determine the relative expression level of the target gene in the treated cells compared to the control cells.

Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Interaction

EMSA is used to detect the binding of proteins to specific DNA sequences.

-

Probe Labeling: Label a DNA oligonucleotide containing the putative protein binding site (e.g., the c-Myc G-quadruplex sequence) with a radioactive or fluorescent tag.

-

Binding Reaction: Incubate the labeled DNA probe with a protein extract or a purified protein in the presence or absence of the benzoxazine derivative.

-

Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands on the gel. A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. The effect of the benzoxazine derivative on this binding can be assessed by comparing the intensity of the shifted bands.

Conclusion

Benzoxazine derivatives represent a highly promising class of compounds with a remarkable diversity of therapeutic applications. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, inflammation, and neurodegeneration warrants further investigation and development. The detailed information on their mechanisms of action, quantitative biological activity, and experimental methodologies provided in this guide aims to facilitate and inspire future research in this exciting area of medicinal chemistry. The continued exploration of the structure-activity relationships of benzoxazine derivatives holds the key to unlocking their full therapeutic potential and developing novel and effective treatments for a range of human diseases.

References

- 1. clyte.tech [clyte.tech]

- 2. Microwave-assisted Synthesis of 2H-Benzo [b][1, 4] oxazin-3 (4H)-ones and 1H-Pyrido [2, 3-b][1, 4] oxazin-2 (3H)-ones via Smiles Rearrangement | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. med.virginia.edu [med.virginia.edu]

- 5. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]

- 6. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzoxazine monomer derived carbon dots as a broad-spectrum agent to block viral infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. elearning.unite.it [elearning.unite.it]

In Vitro Screening of Benzoxazinone Libraries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro screening assays utilized in the evaluation of benzoxazinone libraries. Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] This document details the experimental protocols for key assays, presents quantitative data from various studies in a structured format, and offers visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the screening process.

Core In Vitro Screening Assays

The preliminary assessment of a benzoxazinone library typically involves a panel of in vitro assays to determine the biological activities of the synthesized compounds. The choice of assays is guided by the therapeutic targets of interest.

Cytotoxicity and Antiproliferative Assays

A fundamental step in screening compound libraries, particularly for anticancer drug discovery, is the evaluation of their cytotoxic and antiproliferative effects.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] It relies on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.[1][5]

Experimental Protocol: MTT Assay

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of the benzoxazinone compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][5]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Experimental Workflow for a Typical In Vitro Screening Cascade

Caption: A generalized workflow for screening a benzoxazinone library.

Antimicrobial Assays

Benzoxazinone derivatives have demonstrated notable activity against a range of microbial pathogens.[2][6][7] The primary assay for evaluating antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a commonly used technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension to the final working concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[7]

-

Serial Dilution of Compounds: Perform a two-fold serial dilution of the benzoxazinone compounds in a 96-well microtiter plate. Each well should contain 100 µL of the diluted compound.

-

Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[7]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Assays

The anti-inflammatory potential of benzoxazinones is often evaluated by their ability to inhibit key enzymes involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[8]

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2. The activity can be monitored by detecting the production of prostaglandins, such as PGF2α.[8][9]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Reagent Preparation: Prepare a reaction buffer, a solution of heme (a cofactor for COX enzymes), and the COX-2 enzyme solution.

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

-

Inhibitor Addition: Add the benzoxazinone compounds at various concentrations to the test wells. Include a vehicle control (100% initial activity) and a background control (inactivated enzyme).[9]

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitors to bind to the enzyme.[9]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[9]

-

Reaction Termination and Detection: After a defined incubation time (e.g., 2 minutes), stop the reaction. The amount of prostaglandin produced can be quantified using methods like ELISA.[9]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Enzyme Inhibition Assays

Benzoxazinones have been shown to inhibit various enzymes, including proteases and kinases, which are implicated in numerous diseases.

α-Chymotrypsin is a serine protease. The inhibitory activity of compounds against α-chymotrypsin can be determined by monitoring the hydrolysis of a specific substrate, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).[3][10][11]

Experimental Protocol: α-Chymotrypsin Inhibition Assay

-

Reagent Preparation: Prepare a Tris-HCl buffer (pH 7.8) containing calcium chloride, a solution of the substrate BTEE in methanol, and a solution of α-chymotrypsin in dilute HCl.[3][10]

-

Assay Procedure: In a cuvette, mix the buffer and the BTEE solution. Equilibrate to 25°C.[10]

-

Reaction Initiation: Add the α-chymotrypsin solution to initiate the reaction. The hydrolysis of BTEE leads to an increase in absorbance at 256 nm.[10]

-

Inhibitor Testing: To test for inhibition, pre-incubate the enzyme with the benzoxazinone compound before adding the substrate.

-

Data Analysis: The rate of increase in absorbance is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value can then be determined.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that are key targets in cancer therapy.[12][13] Kinase activity can be measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate.

Experimental Protocol: EGFR/HER2 Kinase Assay (ADP-Glo™ Kinase Assay Principle)

-

Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the EGFR or HER2 enzyme, a suitable substrate, ATP, and the benzoxazinone inhibitor at various concentrations.[14][15]

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.[14][15]

-

ATP Depletion: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[14][15]

-

ADP to ATP Conversion: Add a Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.[14][15]

-

Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the ADP generated and, therefore, to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Quantitative Data Summary

The following tables summarize the in vitro activities of various benzoxazinone derivatives reported in the literature.

Table 1: Cytotoxicity of Benzoxazinone Derivatives

| Compound/Library | Cell Line(s) | Assay | Endpoint | Result | Reference |

| Benzoxazinone Derivatives | MCF-7, HCT-116 | MTT | IC50 | 2.27 - 7.63 µM | [16] |

| Azlactone-Benzoxazinone Hybrids | MCF-7 | MTT | IC50 | 8 - 20 µM | [17] |

| Benzoxazinone Derivatives | A549, L929 | MTT | IC50 | 11.67 - 16.67 µg/mL | [18] |

| Substituted Benzoxazines | MCF-7, A549, NIH/3T3 | MTT | IC50 | 7.84 - 55.88 µM | [19] |

Table 2: Antimicrobial Activity of Benzoxazinone Derivatives

| Compound/Library | Microorganism(s) | Assay | Endpoint | Result | Reference |

| Benzoxazin-2-one & -3-one Derivatives | Mycobacterium tuberculosis H37Ra | Broth Microdilution | MIC | 0.125 - 0.250 µg/mL | [20] |

| 1,4-Benzoxazin-3-one Derivatives | Candida albicans | Broth Microdilution | MIC | Down to 6.25 µg/mL | [21] |

| 1,4-Benzoxazin-3-one Derivatives | Staphylococcus aureus, Escherichia coli | Broth Microdilution | MIC | Down to 16 µg/mL | [21] |

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Benzoxazinone Derivatives

| Compound/Library | Target | Assay | Endpoint | Result | Reference |

| 2H-1,4-Benzoxazin-3(4H)-one Derivatives | TNF-α, IL-1β | ELISA | IC50 | 7.83 - 15.84 µM | [22] |

| Benzoxazolone Derivatives | IL-6 | ELISA | IC50 | 5.09 - 10.14 µM | [23] |

| Benzoxazinone Derivatives | Factor Xa | Enzymatic | IC50 | 1.72 µg/mL | [24] |

| Benzoxazinone Derivative C3 | EGFR, HER2 | Kinase Assay | IC50 | 37.24 nM (EGFR), 45.83 nM (HER2) | [12] |

Signaling Pathways

Understanding the molecular pathways affected by benzoxazinone compounds is crucial for elucidating their mechanism of action.

c-Myc Signaling Pathway

The c-Myc proto-oncogene encodes a transcription factor that is a master regulator of cell proliferation, growth, and apoptosis.[25][26][27] Its dysregulation is a hallmark of many cancers. Some benzoxazinone derivatives have been shown to target the c-Myc pathway.

c-Myc Signaling Pathway Diagram

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. atcc.org [atcc.org]

- 3. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. diva-portal.org [diva-portal.org]

- 12. HER2/EGFR Signaling Pathway in Breast Cancer | BioRender Science Templates [biorender.com]

- 13. benchchem.com [benchchem.com]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 23. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. apexbt.com [apexbt.com]

An In-depth Technical Guide to 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest to researchers in drug discovery and materials science. This document is intended for an audience of researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

IUPAC Name: this compound

Synonyms:

-

6-(1,1-dimethylethyl)-2H-1,4-benzoxazin-3(4H)-one[1]

-

6-tert-Butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one[2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2] |

| Molecular Weight | 205.25 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 212-218 °C | [3] |

| CAS Number | 6238-96-6 | [1][2] |

Synthesis

Experimental Protocol: General Synthesis of 6-substituted-2H-1,4-benzoxazin-3(4H)-ones

Materials:

-

4-tert-butyl-2-aminophenol

-

Chloroacetyl chloride

-

Anhydrous potassium carbonate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

N-acylation: To a solution of 4-tert-butyl-2-aminophenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add anhydrous potassium carbonate (2.0 eq). Stir the mixture for 15 minutes.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Extraction: Quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Intramolecular Cyclization: The crude N-(2-hydroxy-5-tert-butylphenyl)-2-chloroacetamide is dissolved in a suitable solvent like acetone or DMF.

-

A base such as potassium carbonate or sodium hydride is added to facilitate the intramolecular cyclization.

-

The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Purification: After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Signaling Pathways

The benzoxazinone scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[2][6] While specific quantitative data for this compound is limited, its potential biological activities can be inferred from studies on structurally related analogs.

Anti-inflammatory Activity

Several 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated potent anti-inflammatory effects.[7] The proposed mechanism of action for some of these compounds involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and the Nrf2-HO-1 pathways.[6]

Potential Signaling Pathway Involvement:

Figure 2: Postulated anti-inflammatory signaling pathways modulated by benzoxazinone derivatives.

This diagram illustrates how this compound may exert anti-inflammatory effects by potentially inhibiting the IKK complex, thereby preventing the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. Additionally, it may inhibit Keap1, leading to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant genes like HO-1.

Antifungal Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have also been investigated for their antifungal properties.[8] The mechanism of action for some antifungal benzoxazines is believed to involve the inhibition of fungal-specific enzymes.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The following is a generalized workflow for screening the antifungal activity of a compound like this compound.

Figure 3: General experimental workflow for in vitro antifungal susceptibility testing.

Quantitative Data from a Related Analog:

While specific data for the title compound is unavailable, a study on 2-alkyl-2H-1,4-benzoxazin-3(4H)-one derivatives showed that some analogs completely inhibited the mycelial growth of various phytopathogenic fungi at a concentration of 200 mg/L.[8] For instance, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and its 7-fluoro derivative were among the most potent compounds tested.[8] This suggests that the 6-tert-butyl derivative may also possess antifungal activity, which would need to be confirmed through experimental testing.

Conclusion

This compound is a derivative of the versatile benzoxazinone scaffold. Based on the known biological activities of related compounds, it holds promise for further investigation as a potential anti-inflammatory or antifungal agent. The synthetic route to this compound is accessible through established chemical methodologies. Future research should focus on the detailed synthesis, purification, and comprehensive biological evaluation of this specific compound to elucidate its therapeutic potential and mechanism of action. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for such investigations.

References

- 1. jocpr.com [jocpr.com]

- 2. CAS 6238-96-6: 6-tert-butyl-2H-1,4-benzoxazin-3(4H)-one [cymitquimica.com]

- 3. Transcriptional response of a target plant to benzoxazinoid and diterpene allelochemicals highlights commonalities in detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 6-Substituted 2H-1,4-Benzoxazin-3(4H)-ones: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the crystal structure of 6-substituted 2H-1,4-benzoxazin-3(4H)-ones, a class of heterocyclic compounds with significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on the structural and experimental aspects of these molecules.

Introduction

2H-1,4-Benzoxazin-3(4H)-one derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2] The substitution at the 6-position of the benzoxazinone core has been shown to modulate these activities, making the study of their three-dimensional structure crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. X-ray crystallography provides definitive insights into the molecular geometry, conformation, and intermolecular interactions that govern the physicochemical and biological properties of these compounds.

Crystal Structure Analysis

The crystal structures of several 6-substituted 2H-1,4-benzoxazin-3(4H)-ones have been determined, revealing key conformational features. A notable example is the crystal structure of 6-chloro-2H-1,4-benzoxazin-3(4H)-one.

Molecular Conformation

The six-membered heterocyclic ring in 6-chloro-2H-1,4-benzoxazin-3(4H)-one adopts a screw boat conformation.[1] In this arrangement, atoms C1 and C2 are out of the plane formed by the other four atoms of the ring by approximately 0.301 Å and 0.635 Å, respectively.[1] This conformation is a common feature in related benzoxazinone systems. The molecules in the crystal lattice are interconnected through intermolecular N—H⋯O hydrogen bonds, forming chains along the b-axis.[1]

Crystallographic Data

The following table summarizes the crystallographic data for 6-chloro-2H-1,4-benzoxazin-3(4H)-one.[1]

| Parameter | 6-chloro-2H-1,4-benzoxazin-3(4H)-one |

| Chemical Formula | C₈H₆ClNO₂ |

| Molecular Weight | 183.59 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.5359 (6) |

| b (Å) | 7.700 (1) |

| c (Å) | 21.281 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 743.28 (17) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 273 (2) |

| R-factor (%) | 3.8 |

Data for other 6-substituted derivatives like 6-bromo and 6-nitro-2H-1,4-benzoxazin-3(4H)-ones have been reported, but detailed crystallographic parameters from publicly available sources are limited.[3]

Experimental Protocols

Synthesis and Crystallization of 6-chloro-2H-1,4-benzoxazin-3(4H)-one[1]

Synthesis:

-

To a solution of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (10 mmol) in anhydrous dimethylformamide (20 ml), potassium carbonate (20 mmol) is added.

-

The reaction mixture is heated under reflux for 90 minutes.

-

After cooling, the mixture is poured into water (80 g) and stirred for 15 minutes.

-

The aqueous mixture is extracted with ethyl acetate (2 x 20 ml).

-

The combined organic extracts are washed with saturated brine (10 ml), dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the crude product.

Crystallization: Single crystals suitable for X-ray diffraction are grown by the slow evaporation of a solution of the purified compound in dichloromethane at room temperature over several days.

References

In-Depth Technical Guide on the Safety and Handling of CAS 6238-96-6

Chemical Identification and Physical Properties

This section provides basic identification and physical properties for 6-tert-butyl-2H-1,4-benzoxazin-3(4H)-one.

| Identifier | Value |

| CAS Number | 6238-96-6 |

| Chemical Name | 6-tert-butyl-2H-1,4-benzoxazin-3(4H)-one |

| Molecular Formula | C₁₂H₁₅NO₂[1] |

| Molecular Weight | 205.25 g/mol [1] |

| Physical Form | Solid (Assumed based on related compounds) |

Hazard Identification and Classification

Detailed GHS classification for this specific compound is not publicly available. Based on information for related benzoxazine compounds, it should be handled as a potentially combustible solid.

| Hazard Class | Classification |

| GHS Classification | Not available. Treat as potentially hazardous. |

| Signal Word | Not available |

| Hazard Statements | Not available |

| Storage Class Code | 11 - Combustible Solids[1] |

| WGK (Water Hazard Class) | WGK 3[1] |

Toxicological Information

No quantitative toxicological data such as LD50 or LC50 values for CAS 6238-96-6 were found in the public domain. Therefore, it must be handled with the assumption of potential toxicity.

| Toxicity Metric | Value |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

| Skin Corrosion/Irritation | Data not available |

| Serious Eye Damage/Irritation | Data not available |

| Respiratory or Skin Sensitization | Data not available |

| Germ Cell Mutagenicity | Data not available |

| Carcinogenicity | Data not available |

| Reproductive Toxicity | Data not available |

| Specific Target Organ Toxicity | Data not available |

Handling and Storage

Given the limited safety information, stringent adherence to standard laboratory safety protocols is mandatory.

| Aspect | Recommendation |

| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood. |

| Personal Protective Equipment | - Safety glasses with side shields or goggles.- Chemical-resistant gloves (e.g., nitrile).- Laboratory coat. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is recommended. |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |

| Incompatible Materials | Strong oxidizing agents (based on general chemical principles). |

First Aid Measures

In the absence of specific guidance, standard first aid measures for chemical exposure should be followed.

| Exposure Route | First Aid Protocol |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Experimental Protocols and Logical Workflows

As no specific experimental protocols for safety testing of this compound were found, the following diagrams illustrate a generalized workflow for handling a chemical with unknown comprehensive toxicity and a logical approach to hazard assessment in such a scenario.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on a robust two-step procedure commencing with the commercially available 2-amino-4-tert-butylphenol. The protocol first details the N-acylation of the starting aminophenol with chloroacetyl chloride to yield an intermediate, N-(2-hydroxy-5-(tert-butyl)phenyl)-2-chloroacetamide. This is followed by an intramolecular Williamson ether synthesis, leading to the cyclization and formation of the desired benzoxazinone ring. This document provides a comprehensive, step-by-step experimental procedure, a summary of material characterization, and a visual workflow to guide researchers in the successful synthesis of this compound.

Introduction

Benzoxazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the field of drug discovery due to their diverse pharmacological activities. Members of this family have been reported to exhibit activities such as platelet aggregation inhibition, and they serve as important scaffolds in the development of novel therapeutic agents. The introduction of a tert-butyl group at the 6-position can modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacokinetic and pharmacodynamic properties. The following protocol outlines a reliable method for the synthesis of this compound.

Chemical Data Summary

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 2-Amino-4-tert-butylphenol (Starting Material) | 1199-46-8 | C₁₀H₁₅NO | 165.23 | Solid | 160-163 |

| This compound (Product) | 6238-96-6 | C₁₂H₁₅NO₂ | 205.25 | Solid | Not Reported |

Note: The melting point for the final product is not consistently reported in the literature; however, similar benzoxazinone structures are typically crystalline solids at room temperature.

Experimental Protocol

This synthesis is performed in two main steps: N-acylation followed by intramolecular cyclization.

Step 1: Synthesis of N-(2-hydroxy-5-(tert-butyl)phenyl)-2-chloroacetamide (Intermediate)

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-tert-butylphenol (10.0 g, 60.5 mmol) in 100 mL of a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (8.4 mL, 60.5 mmol) or diisopropylethylamine, to the solution dropwise while maintaining the temperature at 0 °C.

-

Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (4.8 mL, 60.5 mmol) in 20 mL of the same anhydrous solvent to the reaction mixture via the dropping funnel over a period of 30 minutes. Ensure the temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-5-(tert-butyl)phenyl)-2-chloroacetamide. This intermediate can be used in the next step without further purification if it is of sufficient purity, or it can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude N-(2-hydroxy-5-(tert-butyl)phenyl)-2-chloroacetamide from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (100 mL).

-